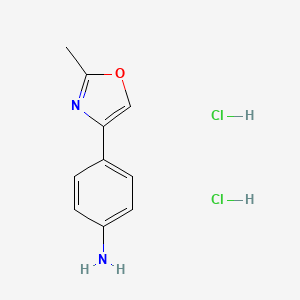

4-(2-甲基-1,3-恶唑-4-基)苯胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

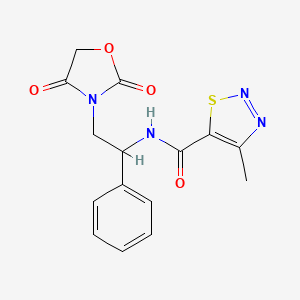

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid which leads to the formation of 2-methyl-5-phenyloxazole .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

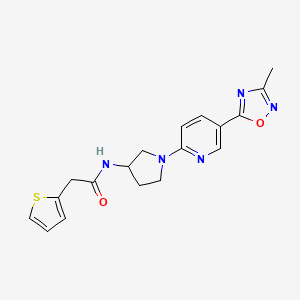

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .科学研究应用

青光眼药物开发

该化合物已被确定为一种名为oxazopt的有前途的候选药物 。它表现出人类碳酸酐酶 II 的亚型选择性抑制剂的特性,是治疗青光眼的靶标。 人类碳酸酐酶不同亚型的抑制常数如下:Ki(hCA I) 96.3 µM,Ki(hCA II) 0.05 µM,Ki(hCA IX) 23.1 µM 和 Ki(hCA XII) 8.5 µM 。

抗菌应用

4-(2-甲基-1,3-恶唑-4-基)苯胺二盐酸盐对耐药革兰氏阳性菌(如粪肠球菌和粪链球菌)以及革兰氏阴性菌(如大肠杆菌)表现出碳青霉烯类和氨基糖苷类抗生素抗菌作用的联合增强作用 。

抗单氧化酶活性

该化合物在体外已显示出抗单氧化酶作用,这可能有助于开发针对单氧化酶起作用的疾病的治疗方法 。

肿瘤学研究

4-(2-甲基-1,3-恶唑-4-基)苯胺二盐酸盐等化合物对碳酸酐酶的抑制在肿瘤学研究中引起了关注。 碳酸酐酶参与肿瘤酸化,抑制它们可以破坏肿瘤生长和转移 。

癫痫治疗

该化合物抑制碳酸酐酶的能力对癫痫的治疗具有重要意义。 碳酸酐酶抑制剂用于控制某些类型癫痫的癫痫发作 。

抗感染药物开发

该化合物对碳酸酐酶的抑制也正在被探索用于开发现代抗感染药物。 这是由于碳酸酐酶在病原体可能利用的各种生理过程中发挥作用 。

作用机制

Target of Action

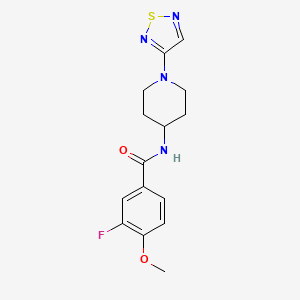

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities

Mode of Action

It is known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . The specific interactions with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Oxazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound is a stable solid at room temperature . .

属性

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHWNXIWFHKGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-ynamide](/img/structure/B2359880.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)